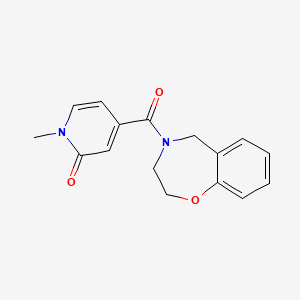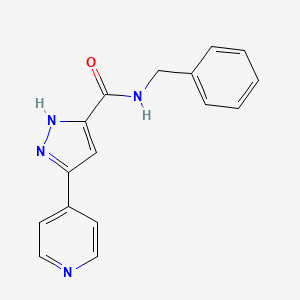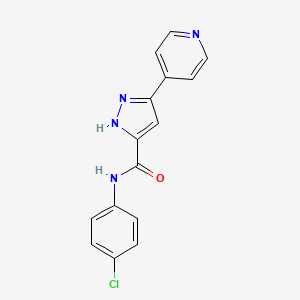![molecular formula C17H14ClFN4O B7548385 N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide](/img/structure/B7548385.png)
N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide, commonly known as CTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole-containing compounds and has shown potential in various fields of research such as cancer therapy, antifungal agents, and antimicrobial agents.
Wirkmechanismus
The mechanism of action of CTB is not fully understood. However, studies have suggested that it may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. CTB has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
CTB has been shown to have minimal toxicity in vitro and in vivo studies. It has been reported to have low cytotoxicity towards normal cells and tissues. CTB has also been shown to have low mutagenic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CTB is its versatility in various fields of research. Its potential as a cancer therapy, antifungal agent, and antimicrobial agent makes it a valuable compound for researchers in these fields. However, one of the limitations of CTB is its low solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for CTB research. One direction is to study its potential as a combination therapy for cancer treatment. CTB has shown synergistic effects when used in combination with other anticancer agents. Another direction is to study the mechanism of action of CTB in more detail. Understanding the mechanism of action may lead to the development of more effective CTB derivatives. Finally, further studies are needed to determine the safety and efficacy of CTB in vivo.
Synthesemethoden
CTB can be synthesized using a multi-step process. The first step involves the preparation of 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form 4-chlorophenyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product, CTB.
Wissenschaftliche Forschungsanwendungen
CTB has been extensively studied for its potential in cancer therapy. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. CTB has also been studied for its antifungal and antimicrobial properties. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-13-6-4-11(5-7-13)16-21-15(22-23-16)8-9-20-17(24)12-2-1-3-14(19)10-12/h1-7,10H,8-9H2,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRNVOULUAFVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(4-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548302.png)
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7548306.png)
![3-ethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B7548311.png)
![3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide](/img/structure/B7548312.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548318.png)
![N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B7548345.png)



![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)
![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)
![4-[3-[(4-chlorophenyl)methoxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1H-pyrazole](/img/structure/B7548407.png)
![N-(3-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548413.png)
![3-[(2-Fluorobenzyl)oxy]-1-(2-naphthylsulfonyl)azetidine](/img/structure/B7548416.png)